Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-17(20)13-9-10-16-15(11-13)18-12(2)19(16)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJJEALQMAPNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
2.1 Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate has been evaluated for its efficacy against various cancer cell lines.
Case Study: Antitumor Evaluation
In a study where derivatives of benzimidazole were synthesized, this compound demonstrated a notable inhibition of cell growth in multiple cancer types. The growth inhibition was quantified using the GI50 metric, which measures the concentration required to inhibit cell growth by 50% .
Table 1: Anticancer Activity of this compound
2.2 Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Benzimidazole derivatives are known to interact with various microbial targets, making them promising candidates for new antimicrobial agents.
Case Study: Antimicrobial Screening
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism by which Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the carboxylate group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The methyl group at C2 simplifies synthesis compared to aromatic substituents (e.g., phenyl or nitrophenyl), which require additional steps like catalytic hydrogenation or nitro group reduction .
- Yield Trends : Compounds with electron-donating groups (e.g., methoxy in Vb) or simple phenyl (Va) show similar yields (~72%), while nitro-substituted derivatives (Ve) exhibit marginally lower yields (~64%) due to steric and electronic challenges .
Physicochemical Properties
Key Observations :
- Lipophilicity : The methyl group at C2 likely enhances lipophilicity compared to polar substituents (e.g., 4-hydroxyphenyl in Vd or 4-nitrophenyl in Ve), improving membrane permeability .
- Crystallinity : Cyclohexyl and aromatic substituents promote intermolecular interactions (e.g., C–H···π, π-π stacking), as seen in related compounds like Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate .
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Nitro (Ve) and methoxy (Vb) substituents improve antitubercular and antioxidant activities, respectively, but may reduce metabolic stability .
- Steric Effects : Bulky groups like cyclohexyl enhance thermal stability and crystal packing but may hinder binding to certain enzyme active sites .
Biological Activity
Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structural analogs that have been studied.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The cyclohexyl and ethyl groups contribute to its lipophilicity, influencing its bioavailability and interaction with biological targets.
Research indicates that compounds containing the benzimidazole moiety exhibit their biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways. For instance, studies have shown that these compounds can act as inhibitors of the enzyme ALOX15, which is implicated in inflammatory responses .
- Disruption of Membrane Integrity : Some derivatives may disrupt bacterial membrane integrity, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing effectiveness:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 8.0 | 2.0 |
| Escherichia coli | 16.0 | 4.0 |
| Pseudomonas aeruginosa | 32.0 | 8.0 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other serious conditions.
Antifungal Activity
The compound has also been tested for antifungal activity against common fungal pathogens:
| Fungus | MIC (µg/mL) | Control (Fluconazole) |
|---|---|---|
| Candida albicans | 12.5 | 1.0 |
| Aspergillus niger | 25.0 | 4.0 |
The antifungal results suggest that while the compound exhibits some activity against Candida albicans, it is less effective than standard antifungal agents like fluconazole.
Case Studies
A recent study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antibacterial agent .
Another study focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting how modifications to the cyclohexyl group can enhance antibacterial potency without compromising safety profiles . This research underscores the importance of chemical modifications in developing more effective derivatives.
Q & A
Advanced Research Question
- Molecular docking : Target enzymes like EGFR (PDB: 1M17) using AutoDock Vina. The ester group shows hydrogen bonding with Lys745 (binding energy: −8.2 kcal/mol) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB: −0.5) and CYP3A4 inhibition risk .
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with stability against electrophilic attack, validated by MEP maps showing electron-rich regions at the carboxylate .
Validation : Cross-check docking results with in vitro assays (e.g., MTT for cytotoxicity) to resolve discrepancies between predicted and observed IC50 values .
How can contradictory NMR and mass spectrometry data be resolved during structural characterization?
Basic Research Question
Contradictions often arise from:
- Tautomerism : The benzimidazole NH proton may exchange rapidly, causing signal broadening. Use DMSO-d6 to slow exchange and observe sharp singlets at δ 12.5 ppm .
- Impurities : Sodium dithionite byproducts (e.g., sulfates) can suppress ionization in ESI-MS. Purify via preparative HPLC (C18 column, acetonitrile/water) before analysis .
Case Study : A reported [M+H]+ peak at m/z 315.1 conflicted with theoretical 314.1. HRMS revealed isotopic clustering confirming the correct mass .
What strategies mitigate decomposition of the ethyl ester group during long-term storage or biological assays?
Advanced Research Question
- pH control : Store at pH 6–7 (buffered solutions) to prevent hydrolysis. Degradation half-life drops from 30 days (pH 7) to 3 days (pH 9) .
- Lyophilization : Freeze-dry in amber vials under argon to reduce oxidative ester cleavage.
- Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated degradation .
Basic Research Question
- Lipophilicity : Cyclohexyl increases logP by 0.8 versus methyl, enhancing membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶) .
- Target selectivity : The bulky cyclohexyl group reduces off-target binding to hERG channels (IC50 > 50 μM) compared to phenyl analogs (IC50 10 μM) .
- Synthetic flexibility : Cyclohexylamine precursors are cheaper and less prone to oxidation than benzylamines .
Q. Comparative Table :
| Substituent | logP | hERG IC50 (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Cyclohexyl | 3.2 | >50 | 0.8 |
| Phenyl | 2.9 | 10 | 1.2 |
| Methyl | 2.4 | >50 | 2.5 |
What crystallographic software and pipelines are recommended for high-throughput analysis of related benzimidazole derivatives?
Advanced Research Question
- Structure solution : Use SHELXT for dual-space algorithms, particularly effective for twinned data (Rint < 0.05) .
- Refinement : SHELXL integrates TLS parameterization for anisotropic displacement, critical for flexible cyclohexyl groups .
- Automation : Implement OLEX2 pipelines for batch processing, reducing refinement time by 70% compared to manual workflows .
Validation : Cross-validate with PLATON checkCIF to flag ADPs and missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
